Ularitide

描述

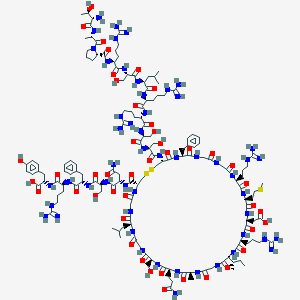

Ularitide is a chemically synthesized form of urodilatin, a human natriuretic peptide. Urodilatin is produced by the differential processing of pro-atrial natriuretic peptide in distal renal tubule cells. This compound is a 32-amino acid peptide that plays a significant role in regulating blood pressure and the excretion of water and sodium from the kidneys .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of ularitide involves the synthesis of specific amino acid sequences. One method includes the use of protective amino acid fragments such as Boc-Thr(tBu)-Ala-Pro-Arg(Pbf)-Ser(tBu)-Leu-Arg(Pbf)-Ser(tBu) . The peptide sequence of this compound contains two cysteine residues, which are crucial for its biological activity .

Industrial Production Methods

Industrial production of this compound involves optimizing column separation conditions to achieve high purity. This process includes the use of specific chromatographic techniques to purify the peptide .

化学反应分析

Types of Reactions

Ularitide undergoes various chemical reactions, including:

Oxidation: Involves the formation of disulfide bonds between cysteine residues.

Reduction: Can break disulfide bonds, reverting the peptide to its reduced form.

Substitution: Involves the replacement of specific amino acids to study structure-activity relationships.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under controlled pH and temperature conditions to maintain peptide stability.

Major Products Formed

The major products formed from these reactions include the oxidized form of this compound with disulfide bonds and the reduced form without disulfide bonds.

科学研究应用

Pharmacological Mechanism

Ularitide functions through the natriuretic peptide receptor/particulate guanylate cyclase/cyclic guanosine monophosphate (cGMP) pathway. Its primary effects include:

- Vasodilation : Reduces systemic vascular resistance.

- Diuresis and Natriuresis : Promotes sodium and water excretion, aiding in fluid overload conditions common in heart failure.

- Inhibition of the Renin-Angiotensin System : Helps in reducing blood pressure and alleviating cardiac stress.

Acute Decompensated Heart Failure (ADHF)

The primary application of this compound is in the treatment of ADHF. Several clinical trials have evaluated its efficacy and safety:

- TRUE-AHF Trial : This pivotal Phase III trial involved 2,157 patients with ADHF, comparing continuous intravenous infusion of this compound (15 ng/kg/min) to placebo over 48 hours. Despite favorable physiological effects such as decreased systolic blood pressure and NT-proBNP levels, the trial concluded that this compound did not significantly improve cardiovascular outcomes or reduce mortality compared to placebo .

| Outcome Measure | This compound Group (%) | Placebo Group (%) | p-value |

|---|---|---|---|

| Cardiovascular Mortality | 21.7 | 21.0 | 0.75 |

| Composite Clinical Outcome | 48.6 | 47.5 | >0.05 |

| Reduction in NT-proBNP | Significant | - | <0.001 |

- Phase II Studies : Earlier studies indicated that this compound effectively reduced pulmonary capillary wedge pressure and improved symptoms like dyspnea without adversely affecting renal function .

Safety Profile

While this compound demonstrated beneficial hemodynamic effects, it was associated with a higher incidence of systemic hypotension compared to placebo . This necessitates careful monitoring during administration.

Observational Studies

In observational settings, this compound has been noted for its rapid action in alleviating symptoms of heart failure. For instance, patients receiving this compound reported significant symptom relief within hours of administration, showcasing its potential as a rapid-acting agent for acute episodes .

Comparative Effectiveness Research

Comparative studies have highlighted that while other agents like nesiritide have been used for similar indications, this compound's unique mechanism offers distinct advantages in specific patient populations, particularly those with renal impairment where traditional diuretics may pose risks .

Summary of Findings

This compound has shown promise as a treatment option for ADHF through its vasodilatory and diuretic properties; however, recent large-scale trials indicate limitations in its ability to improve long-term clinical outcomes or reduce mortality rates compared to standard care approaches . Ongoing research continues to explore its applications in various heart failure subtypes and potential combination therapies.

作用机制

Ularitide belongs to the family of natriuretic peptides and stimulates the intracellular guanylyl cyclase as the intracellular domain of the natriuretic peptide receptor A (NPR-A). This enzyme catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP). Activation of cGMP-dependent protein kinase inhibits sodium reabsorption via an amiloride-sensitive channel and results in smooth muscle relaxation through a decrease in intracellular calcium concentration .

相似化合物的比较

Similar Compounds

Serelaxin: A pharmaceutical analog of relaxin, which regulates hemodynamic function by increasing arterial compliance, reducing total peripheral resistance, and enhancing renal blood flow.

TRV027: Another vasodilator with potential therapeutic benefits in acute heart failure.

Uniqueness of Ularitide

This compound is unique due to its specific amino acid sequence and its ability to mimic the physiological effects of urodilatin, a naturally occurring human natriuretic peptide. Its distinct mechanism of action through the NPR-A receptor and its beneficial effects in clinical studies make it a promising therapeutic agent for heart failure .

生物活性

Ularitide, a synthetic form of the human natriuretic peptide urodilatin, has emerged as a promising therapeutic agent in the management of acute decompensated heart failure (ADHF). This compound primarily exerts its biological effects through the activation of natriuretic peptide receptors, leading to vasodilation, diuresis, and natriuresis. This article delves into the pharmacological mechanisms, clinical efficacy, and safety profile of this compound based on diverse research findings.

This compound operates through the natriuretic peptide receptor-A (NPR-A) pathway, which is crucial for cardiovascular homeostasis. Upon binding to NPR-A, this compound activates particulate guanylate cyclase, resulting in increased levels of cyclic guanosine monophosphate (cGMP). This cascade leads to several physiological effects:

- Vasodilation : this compound promotes relaxation of vascular smooth muscle, reducing systemic vascular resistance and lowering cardiac filling pressures.

- Diuresis and Natriuresis : It enhances renal sodium excretion and urine output, which is beneficial in managing fluid overload in heart failure patients .

Phase I and II Trials

Initial studies demonstrated that this compound significantly improved hemodynamic parameters without adversely affecting renal function. In a Phase II trial involving 221 patients with decompensated heart failure, various doses of this compound were administered via continuous infusion. Results indicated:

- A significant reduction in pulmonary capillary wedge pressure (PCWP) across all doses (p < 0.05).

- Improvement in dyspnea scores, suggesting symptomatic relief for patients .

TRUE-AHF Trial

The pivotal TRUE-AHF trial assessed the efficacy and safety of this compound in a larger cohort (n=2157) compared to placebo. Key findings included:

- No significant difference in cardiovascular mortality between the this compound group (21.7%) and placebo (21.0%) over a median follow-up of 15 months (p = 0.75).

- This compound led to notable reductions in NT-proBNP levels, indicating improved cardiac function.

- Increased hemoglobin levels were observed in the this compound group (p < 0.001), alongside a rise in serum creatinine levels (p = 0.005), suggesting potential renal effects that warrant further investigation .

Comparative Efficacy

A meta-analysis encompassing multiple studies indicated that this compound has superior effects on key hemodynamic parameters compared to other treatments:

| Parameter | This compound Effect Size | Other Treatments Effect Size | p-value |

|---|---|---|---|

| Pulmonary Artery Wedge Pressure | -0.979 | -0.501 | < 0.0001 |

| Right Atrial Pressure | -0.797 | -0.304 | 0.0274 |

These findings underscore the potential of this compound in achieving more significant hemodynamic improvements than existing therapies .

Safety Profile

While this compound demonstrates favorable physiological effects, its safety profile has also been scrutinized. The most common adverse events reported include dose-dependent hypotension and transient decreases in blood pressure without long-term renal impairment . Continuous monitoring during administration is essential to manage these risks effectively.

属性

IUPAC Name |

2-[[2-[[2-[[2-[[4-amino-2-[[52-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-3-hydroxybutanoyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-butan-2-yl-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C145H234N52O44S3/c1-11-72(6)112-137(238)171-60-106(208)172-73(7)113(214)177-86(40-41-103(146)205)122(223)190-95(63-198)116(217)170-61-108(210)175-88(51-70(2)3)114(215)169-62-109(211)176-100(133(234)187-92(56-104(147)206)127(228)193-97(65-200)130(231)186-91(54-77-27-16-13-17-28-77)126(227)180-82(31-20-45-163-142(153)154)119(220)189-94(139(240)241)55-78-36-38-79(204)39-37-78)68-243-244-69-101(134(235)185-90(53-76-25-14-12-15-26-76)115(216)168-58-105(207)167-59-107(209)174-80(29-18-43-161-140(149)150)117(218)182-87(42-50-242-10)123(224)188-93(57-110(212)213)128(229)181-85(124(225)196-112)34-23-48-166-145(159)160)195-132(233)99(67-202)194-131(232)98(66-201)192-120(221)83(32-21-46-164-143(155)156)178-118(219)81(30-19-44-162-141(151)152)179-125(226)89(52-71(4)5)184-129(230)96(64-199)191-121(222)84(33-22-47-165-144(157)158)183-135(236)102-35-24-49-197(102)138(239)74(8)173-136(237)111(148)75(9)203/h12-17,25-28,36-39,70-75,80-102,111-112,198-204H,11,18-24,29-35,40-69,148H2,1-10H3,(H2,146,205)(H2,147,206)(H,167,207)(H,168,216)(H,169,215)(H,170,217)(H,171,238)(H,172,208)(H,173,237)(H,174,209)(H,175,210)(H,176,211)(H,177,214)(H,178,219)(H,179,226)(H,180,227)(H,181,229)(H,182,218)(H,183,236)(H,184,230)(H,185,235)(H,186,231)(H,187,234)(H,188,224)(H,189,220)(H,190,223)(H,191,222)(H,192,221)(H,193,228)(H,194,232)(H,195,233)(H,196,225)(H,212,213)(H,240,241)(H4,149,150,161)(H4,151,152,162)(H4,153,154,163)(H4,155,156,164)(H4,157,158,165)(H4,159,160,166) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCCYQIEZNQWRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C(C)O)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C145H234N52O44S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3505.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115966-23-9 | |

| Record name | Urodilatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042057 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。